molecular formula C11H16FN B1392726 (4-Fluoro-3-methylphenyl)isobutylamine CAS No. 1242904-58-0

(4-Fluoro-3-methylphenyl)isobutylamine

Cat. No. B1392726
M. Wt: 181.25 g/mol
InChI Key: BZZOBLBLOKTCJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-methylphenyl)isobutylamine” consists of 11 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .

Scientific Research Applications

  • Antitumor Properties : Research indicates that certain fluorinated benzothiazoles, which include structures similar to (4-Fluoro-3-methylphenyl)isobutylamine, demonstrate potent cytotoxic properties against specific cancer cell lines, such as human breast cancer cells. This suggests potential application in cancer treatment and drug development (Hutchinson et al., 2001).

  • Neurological and Psychiatric Disorder Research : Compounds containing (4-Fluoro-3-methylphenyl)isobutylamine structures have been investigated for their role in modulating melanin-concentrating hormone, which is involved in various physiological processes including cognition and psychiatric disorders. This indicates potential applications in the study and treatment of these disorders (Jiang et al., 2007).

  • Radiopharmaceutical Development : The compound has been utilized in the synthesis of radiopharmaceuticals, such as in the preparation of fluorinated aromatic amino acids for neurologic and oncologic PET imaging, indicating its importance in medical diagnostics (Wagner et al., 2009).

  • Chemical Synthesis and Material Science : The synthesis and characterization of compounds related to (4-Fluoro-3-methylphenyl)isobutylamine, such as 3-fluorophenmetrazine, highlight its relevance in organic chemistry and material science, particularly in the development of new synthetic methodologies and materials (McLaughlin et al., 2017).

  • Antimicrobial and Antifungal Applications : Some derivatives of (4-Fluoro-3-methylphenyl)isobutylamine have demonstrated antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Banpurkar et al., 2018).

Future Directions

The future of “(4-Fluoro-3-methylphenyl)isobutylamine” and similar compounds is uncertain. Synthetic cathinones, of which this compound is a derivative, are a continuously evolving problem, with new drugs appearing on the illegal market every year . It’s important to continue developing early warning systems and identifying new compounds to prevent their widespread use .

properties

IUPAC Name

4-fluoro-3-methyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZOBLBLOKTCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-methylphenyl)isobutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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